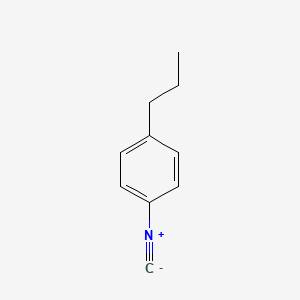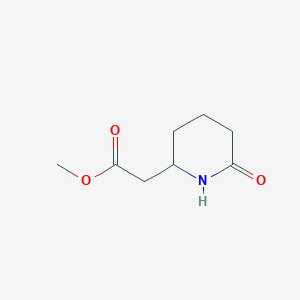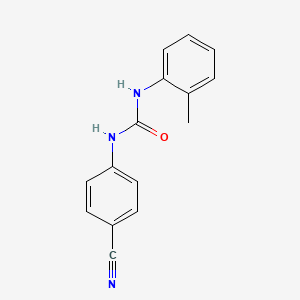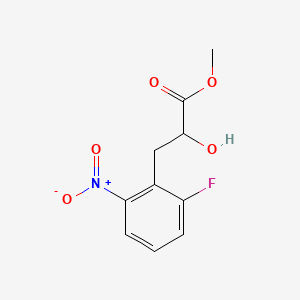
Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety. The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceuticals and chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate.
Reduction: Formation of Methyl 3-(2-fluoro-6-aminophenyl)-2-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, the presence of the nitro group can enhance its binding affinity to certain enzyme active sites, leading to inhibition of enzyme activity. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
相似化合物的比较
Methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate can be compared with other similar compounds such as:
2-Fluoro-6-nitrobenzaldehyde: Shares the fluorine and nitro substituents but differs in the functional groups attached to the benzene ring.
2-Fluoro-6-nitrobenzyl bromide: Similar in structure but contains a bromine atom instead of the hydroxypropanoate moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H10FNO5 |
|---|---|
分子量 |
243.19 g/mol |
IUPAC 名称 |
methyl 3-(2-fluoro-6-nitrophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10FNO5/c1-17-10(14)9(13)5-6-7(11)3-2-4-8(6)12(15)16/h2-4,9,13H,5H2,1H3 |
InChI 键 |
RFKGQTWNYPMYCT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=C(C=CC=C1F)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



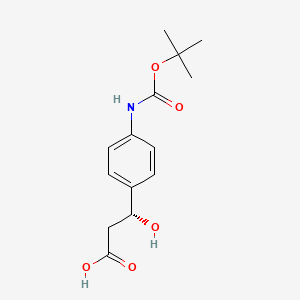
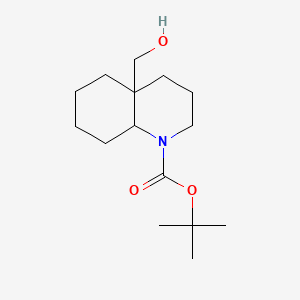
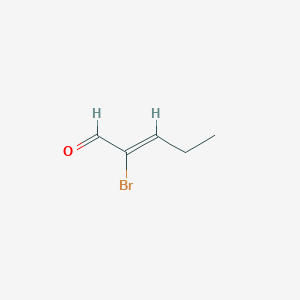
![tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B13570921.png)
![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)

